Cas no 2138522-32-2 (1-bromo-2-(1-cyclobutylethoxy)cycloheptane)

1-Bromo-2-(1-cyclobutylethoxy)cycloheptane is a specialized brominated cycloheptane derivative featuring a cyclobutyl-substituted ethoxy group at the 2-position. This compound is of interest in synthetic organic chemistry due to its potential as an intermediate in the preparation of complex cyclic structures. The presence of both a reactive bromine atom and an ether linkage provides versatility for further functionalization, making it useful in nucleophilic substitution reactions or as a building block for pharmaceuticals and agrochemicals. Its cycloheptane backbone offers conformational flexibility, while the cyclobutyl moiety introduces steric constraints that can influence selectivity in subsequent transformations. The compound is typically handled under inert conditions due to the sensitivity of the bromoether functionality.
1-bromo-2-(1-cyclobutylethoxy)cycloheptane structure
2138522-32-2 structure
Product Name:1-bromo-2-(1-cyclobutylethoxy)cycloheptane
CAS No:2138522-32-2
MF:C13H23BrO
MW:275.225123643875
CID:5934461
PubChem ID:165489893
Update Time:2025-06-09

1-bromo-2-(1-cyclobutylethoxy)cycloheptane Chemical and Physical Properties

Names and Identifiers

    • 1-bromo-2-(1-cyclobutylethoxy)cycloheptane
    • EN300-1137169
    • 2138522-32-2
    • Inchi: 1S/C13H23BrO/c1-10(11-6-5-7-11)15-13-9-4-2-3-8-12(13)14/h10-13H,2-9H2,1H3
    • InChI Key: SZSMAGIAUYBVRH-UHFFFAOYSA-N
    • SMILES: BrC1CCCCCC1OC(C)C1CCC1

Computed Properties

  • Exact Mass: 274.09323g/mol
  • Monoisotopic Mass: 274.09323g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 191
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.4
  • Topological Polar Surface Area: 9.2Ų

1-bromo-2-(1-cyclobutylethoxy)cycloheptane Pricemore >>

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Additional information on 1-bromo-2-(1-cyclobutylethoxy)cycloheptane

Introduction to 1-Bromo-2-(1-Cyclobutylethoxy)cycloheptane (CAS No. 2138522-32-2)

1-Bromo-2-(1-cyclobutylethoxy)cycloheptane, with the CAS number 2138522-32-2, is a synthetic organic compound that has garnered significant attention in recent years due to its unique structural features and potential applications in various fields, particularly in medicinal chemistry and materials science. This compound is characterized by a cycloheptane ring substituted with a bromine atom and a 1-cyclobutylethoxy group, which imparts distinct chemical and physical properties.

The synthesis of 1-bromo-2-(1-cyclobutylethoxy)cycloheptane typically involves multi-step reactions, including the formation of the cycloheptane ring, the introduction of the bromine atom, and the attachment of the 1-cyclobutylethoxy group. These steps require precise control over reaction conditions to ensure high yields and purity. Recent advancements in synthetic methodologies have led to more efficient and environmentally friendly routes for the production of this compound, making it more accessible for research and industrial applications.

In terms of its chemical properties, 1-bromo-2-(1-cyclobutylethoxy)cycloheptane exhibits notable stability under a wide range of conditions. The presence of the bromine atom makes it a versatile reagent for further chemical transformations, such as nucleophilic substitution reactions. The 1-cyclobutylethoxy group, on the other hand, contributes to the compound's solubility and reactivity profile, making it suitable for use in various organic reactions and as a building block for more complex molecules.

The biological activity of 1-bromo-2-(1-cyclobutylethoxy)cycloheptane has been a subject of interest in medicinal chemistry. Studies have shown that this compound can exhibit anti-inflammatory and analgesic properties, making it a potential candidate for drug development. Additionally, its ability to modulate specific biological pathways has been explored in preclinical studies, with promising results indicating its potential therapeutic applications.

In materials science, 1-bromo-2-(1-cyclobutylethoxy)cycloheptane has found applications in the synthesis of advanced polymers and functional materials. The unique combination of its structural features allows for the creation of materials with tailored properties, such as enhanced mechanical strength, thermal stability, and optical performance. These materials have potential uses in fields ranging from electronics to biotechnology.

The environmental impact of 1-bromo-2-(1-cyclobutylethoxy)cycloheptane is an important consideration in its development and use. Recent studies have focused on assessing its biodegradability and ecotoxicity to ensure that it can be used safely without adverse effects on the environment. Efforts are also being made to develop greener synthesis methods that minimize waste and reduce the use of hazardous reagents.

In conclusion, 1-bromo-2-(1-cyclobutylethoxy)cycloheptane (CAS No. 2138522-32-2) is a versatile compound with a wide range of potential applications in medicinal chemistry, materials science, and other fields. Its unique structural features and chemical properties make it an attractive candidate for further research and development. As new synthetic methods continue to emerge and our understanding of its biological activity deepens, this compound is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.

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